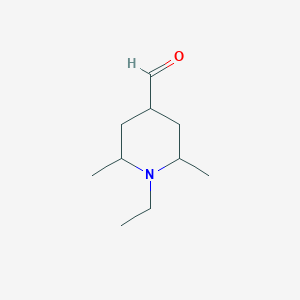![molecular formula C15H15NO5S B13178958 (2E)-3-[3,5-dimethoxy-4-(1,3-thiazol-4-ylmethoxy)phenyl]acrylic acid](/img/structure/B13178958.png)
(2E)-3-[3,5-dimethoxy-4-(1,3-thiazol-4-ylmethoxy)phenyl]acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-[3,5-dimethoxy-4-(1,3-thiazol-4-ylmethoxy)phenyl]acrylic acid is a synthetic organic compound characterized by its unique structure, which includes a thiazole ring and methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[3,5-dimethoxy-4-(1,3-thiazol-4-ylmethoxy)phenyl]acrylic acid typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring followed by the attachment of the acrylic acid moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality.
化学反応の分析
Types of Reactions
(2E)-3-[3,5-dimethoxy-4-(1,3-thiazol-4-ylmethoxy)phenyl]acrylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
(2E)-3-[3,5-dimethoxy-4-(1,3-thiazol-4-ylmethoxy)phenyl]acrylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.
Medicine: Its potential therapeutic properties are being explored for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism by which (2E)-3-[3,5-dimethoxy-4-(1,3-thiazol-4-ylmethoxy)phenyl]acrylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (2E)-3-[3,5-dimethoxy-4-(1,3-thiazol-4-ylmethoxy)phenyl]propanoic acid
- (2E)-3-[3,5-dimethoxy-4-(1,3-thiazol-4-ylmethoxy)phenyl]butanoic acid
Uniqueness
(2E)-3-[3,5-dimethoxy-4-(1,3-thiazol-4-ylmethoxy)phenyl]acrylic acid stands out due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
特性
分子式 |
C15H15NO5S |
|---|---|
分子量 |
321.3 g/mol |
IUPAC名 |
(E)-3-[3,5-dimethoxy-4-(1,3-thiazol-4-ylmethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C15H15NO5S/c1-19-12-5-10(3-4-14(17)18)6-13(20-2)15(12)21-7-11-8-22-9-16-11/h3-6,8-9H,7H2,1-2H3,(H,17,18)/b4-3+ |
InChIキー |
OMHSXOBXJPFEOK-ONEGZZNKSA-N |
異性体SMILES |
COC1=CC(=CC(=C1OCC2=CSC=N2)OC)/C=C/C(=O)O |
正規SMILES |
COC1=CC(=CC(=C1OCC2=CSC=N2)OC)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


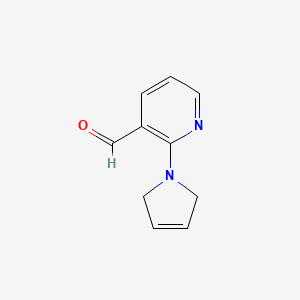

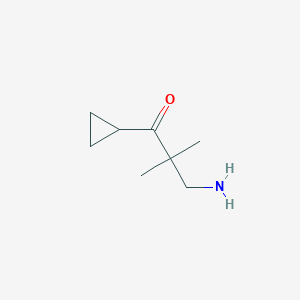
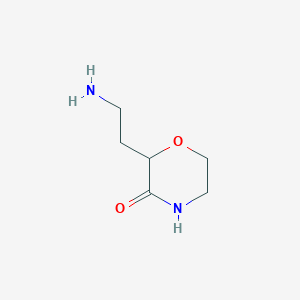

![4,9-Dioxa-1-azaspiro[5.5]undecan-5-one](/img/structure/B13178951.png)
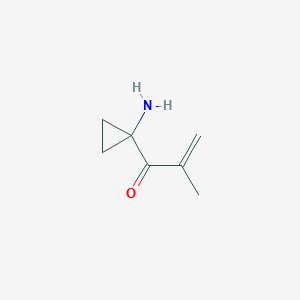
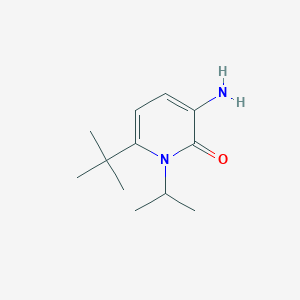
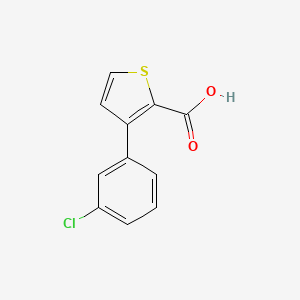
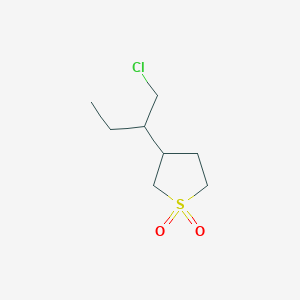
![5-{[(Tert-butoxy)carbonyl]amino}-2-cyclopropylpyridine-3-carboxylic acid](/img/structure/B13178974.png)
![3-[(2-Chlorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13178977.png)
